

N-(2-Heptyl)aniline CAS number and molecular formula

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Compound of Interest

Compound Name: *N*-(2-Heptyl)aniline

Cat. No.: B3356673

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N-(2-Heptyl)aniline: A Technical Overview

CAS Number: 67915-63-3 Molecular Formula: $C_{13}H_{21}N$

This technical guide provides a comprehensive overview of **N-(2-Heptyl)aniline**, a substituted aniline derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines known data for **N-(2-Heptyl)aniline** with established principles and experimental protocols for structurally similar N-alkylanilines. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

N-(2-Heptyl)aniline is a secondary aromatic amine. While extensive experimental data is not available, some of its physicochemical properties have been reported.

Property	Value	Reference
Molecular Weight	191.31 g/mol	[1]
Density	0.918 g/cm ³	[1]
Boiling Point	287.8 °C at 760 mmHg	[1]
Refractive Index	1.522	[1]
Flash Point	127.2 °C	[1]

Proposed Synthesis Protocol: Reductive Amination

A common and effective method for the synthesis of N-alkylanilines is the reductive amination of a carbonyl compound. For **N-(2-Heptyl)aniline**, a plausible synthetic route involves the reaction of aniline with heptan-2-one.

Experimental Protocol:

Materials:

- Aniline
- Heptan-2-one
- Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
- Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Acetic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Dichloromethane (for extraction)

- Silica gel for column chromatography
- Hexane and Ethyl acetate (for elution)

Procedure:

- To a solution of aniline (1.0 equivalent) and heptan-2-one (1.1 equivalents) in dichloroethane, add a catalytic amount of acetic acid.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **N-(2-Heptyl)aniline** by silica gel column chromatography using a hexane/ethyl acetate gradient.
- Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Potential Biological Activity and Toxicological Profile

Specific toxicological or pharmacological studies on **N-(2-Heptyl)aniline** are not readily available in the scientific literature. However, the toxicological profile of its parent compound,

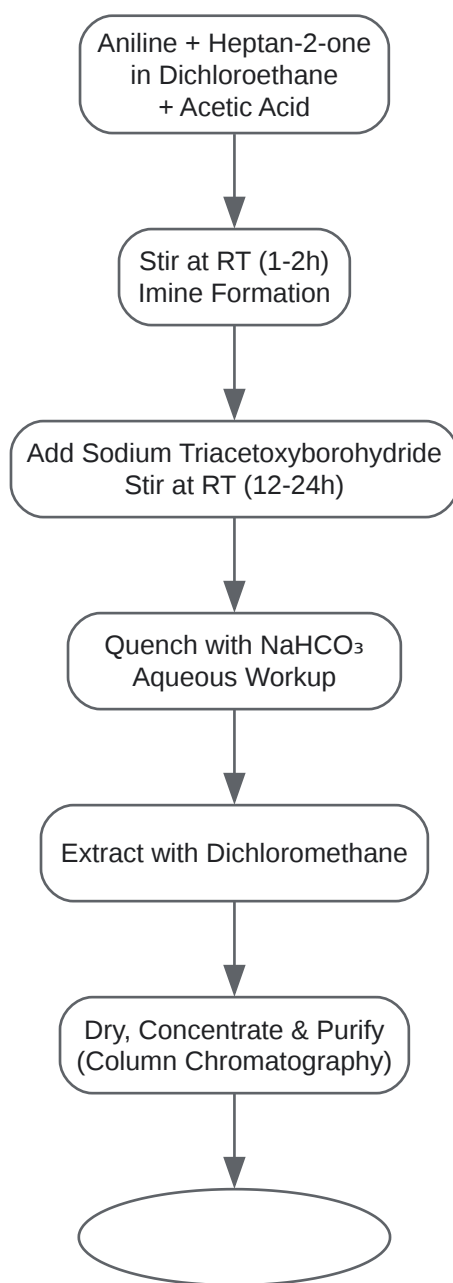
aniline, is well-documented and may provide insights into the potential hazards of its derivatives.

Aniline is known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[2] Chronic exposure to aniline in animal studies has been linked to spleen toxicity, including tumors.[3][4] The US Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen.[3] It is plausible that **N-(2-Heptyl)aniline** may exhibit similar toxicological properties, although the introduction of the heptyl group could alter its metabolic fate and specific toxic effects. Any handling of this compound should be done with appropriate personal protective equipment in a well-ventilated area.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed experimental workflow for the synthesis of **N-(2-Heptyl)aniline** via reductive amination.

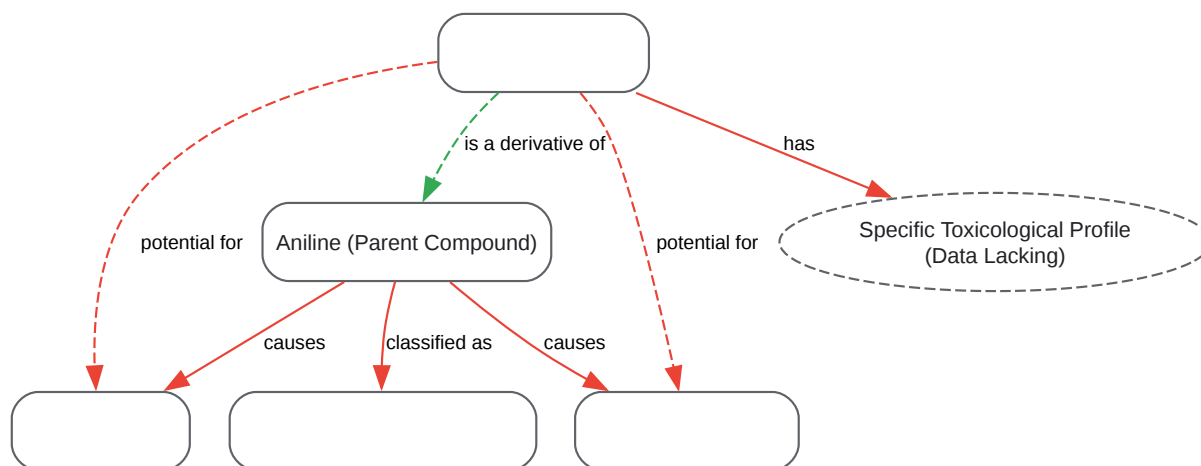


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Proposed synthesis workflow for **N-(2-Heptyl)aniline**.

Logical Relationship of Potential Toxicity

This diagram illustrates the logical relationship between **N-(2-Heptyl)aniline** and the known toxicological effects of its parent compound, aniline.



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Potential toxicological relationship to aniline.

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